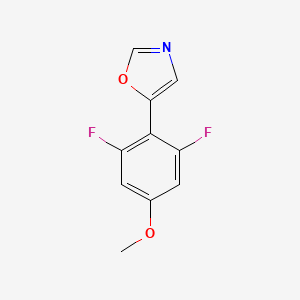

5-(2,6-Difluoro-4-methoxyphenyl)oxazole

説明

Significance of Oxazole (B20620) Core Structures in Scientific Discovery

Oxazole heterocycles, five-membered aromatic rings containing one oxygen and one nitrogen atom, represent a cornerstone in modern medicinal chemistry and materials science. tandfonline.comderpharmachemica.com The unique electronic and structural properties of the oxazole nucleus allow it to interact with a wide array of biological targets, such as enzymes and receptors, through various non-covalent interactions. irjweb.com This versatile binding capability has led to the incorporation of the oxazole scaffold into a multitude of biologically active compounds. nih.gov

The significance of oxazoles is underscored by their presence in numerous natural products that exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties. tandfonline.com Furthermore, several synthetic oxazole-containing drugs have been successfully commercialized, targeting a spectrum of diseases. For instance, oxaprozin (B1677843) is a non-steroidal anti-inflammatory drug (NSAID), while sulfamethoxazole (B1682508) is a widely used antibiotic. sigmaaldrich.com The oxazole ring is considered a bioisostere for other functional groups, such as esters and amides, offering an alternative with potentially improved metabolic stability. This has made the oxazole moiety a valuable building block in the design of new therapeutic agents. nih.gov Beyond medicine, oxazole derivatives are also investigated for their applications in materials science, including as fluorescent brightening agents and in the development of organic light-emitting diodes (OLEDs).

Rationale for Investigating Novel Oxazole Derivatives

The continued investigation into novel oxazole derivatives is driven by the quest for compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov By systematically modifying the substituents on the oxazole core, chemists can fine-tune the molecule's properties to optimize its interaction with a specific biological target or to impart desired physical characteristics. The substitution pattern on the oxazole ring plays a pivotal role in determining its biological activity. nih.gov

The introduction of specific functional groups, such as halogens and methoxy (B1213986) groups, onto a phenyl ring attached to the oxazole core can significantly alter the compound's electronic distribution and lipophilicity. Fluorine atoms, in particular, are of great interest in medicinal chemistry due to their small size, high electronegativity, and ability to form strong bonds with carbon. The incorporation of fluorine can influence a molecule's metabolic stability, binding affinity, and membrane permeability. The 2,6-difluorophenyl substitution pattern is known to induce conformational constraints and can alter the pKa of nearby functional groups, potentially leading to enhanced target engagement. The methoxy group, a common feature in many bioactive molecules, can act as a hydrogen bond acceptor and influence solubility and metabolic pathways. Therefore, the synthesis and study of a compound like 5-(2,6-Difluoro-4-methoxyphenyl)oxazole is a logical step in the exploration of new chemical space and the development of potentially valuable molecules.

Overview of Research Objectives

The primary objective of research into a novel compound such as 5-(2,6-Difluoro-4-methoxyphenyl)oxazole would be to synthesize the molecule and thoroughly characterize its chemical and physical properties. A key goal would be to investigate its potential as a bioactive agent, likely involving screening against a panel of biological targets to identify any therapeutic potential. Given the known activities of related difluorophenyl and methoxyphenyl oxazole derivatives, initial investigations might focus on anticancer or antimicrobial properties.

Furthermore, a detailed study of the structure-activity relationships (SAR) would be a crucial objective. This would involve comparing the activity of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole with that of structurally related analogs to understand the contribution of the difluoro and methoxy substituents to its biological profile. The ultimate aim of such research is to determine if this novel oxazole derivative possesses unique properties that could lead to the development of new therapeutic agents or advanced materials.

Chemical Data of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Structure |

| 5-(2,6-Difluoro-4-methoxyphenyl)oxazole | C₁₀H₇F₂NO₂ | 211.17 | |

| Oxazole | C₃H₃NO | 69.06 | |

| 5-(4-Methoxyphenyl)oxazole | C₁₀H₉NO₂ | 175.18 |

Note: The structure images are placeholders and would need to be generated and inserted.

特性

IUPAC Name |

5-(2,6-difluoro-4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-14-6-2-7(11)10(8(12)3-6)9-4-13-5-15-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIBFPABIAVVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C2=CN=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole

A logical retrosynthetic analysis of the target molecule, 5-(2,6-Difluoro-4-methoxyphenyl)oxazole, points to the disconnection of the C4-C5 bond of the oxazole (B20620) ring. This bond is commonly formed in the final ring-closing step of many oxazole syntheses. This disconnection reveals two key synthons: a substituted benzaldehyde (B42025) and a versatile C1-N synthon.

The most prominent and widely utilized method for the formation of 5-substituted oxazoles is the Van Leusen oxazole synthesis. organic-chemistry.orgwikipedia.orgijpsonline.com This reaction employs tosylmethyl isocyanide (TosMIC) as the C1-N synthon, which reacts with an aldehyde to construct the oxazole ring. organic-chemistry.orgwikipedia.org Therefore, the primary disconnection of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole leads back to 2,6-difluoro-4-methoxybenzaldehyde (B42782) and tosylmethyl isocyanide (TosMIC) .

This retrosynthetic approach is summarized in the following scheme:

Scheme 1: Retrosynthetic Analysis of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole

(Self-generated image, for illustrative purposes)

This strategy is highly convergent and relies on commercially available or readily accessible starting materials.

Development of Optimized Synthetic Pathways

The forward synthesis, based on the retrosynthetic analysis, can be achieved through various methods, ranging from conventional reaction sequences to more modern and sustainable approaches.

Conventional Reaction Sequences

The most direct and conventional method for the synthesis of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole is the Van Leusen oxazole synthesis. organic-chemistry.org This one-pot reaction involves the base-mediated condensation of 2,6-difluoro-4-methoxybenzaldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgijpsonline.com

The reaction mechanism proceeds through several key steps: organic-chemistry.orgwikipedia.org

Deprotonation of TosMIC at the α-carbon by a base (e.g., potassium carbonate, t-butoxide).

Nucleophilic attack of the deprotonated TosMIC on the carbonyl carbon of 2,6-difluoro-4-methoxybenzaldehyde.

An intramolecular 5-endo-dig cyclization to form an oxazoline (B21484) intermediate.

Elimination of the tosyl group, facilitated by the base, to yield the aromatic oxazole ring.

A typical reaction protocol would involve stirring the aldehyde and TosMIC in a suitable solvent (e.g., methanol, THF) in the presence of a base at room temperature or with gentle heating. nih.gov

| Reaction | Starting Materials | Reagents & Conditions | Product |

| Van Leusen Oxazole Synthesis | 2,6-Difluoro-4-methoxybenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K2CO3, Methanol, Reflux | 5-(2,6-Difluoro-4-methoxyphenyl)oxazole |

Table 1: Conventional Synthesis of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, several modifications to the conventional synthesis can be implemented to reduce environmental impact and improve efficiency. These approaches focus on the use of alternative energy sources and environmentally benign solvents. ijpsonline.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, including the synthesis of oxazoles. nih.gov A microwave-assisted Van Leusen reaction could potentially reduce the reaction time from hours to minutes and may lead to higher yields with fewer byproducts. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction through acoustic cavitation. Ultrasound-assisted synthesis is known for its ability to enhance reaction rates and yields in heterocyclic synthesis. nih.gov

Grinding Technique (Mechanochemistry): A solvent-free approach involves the grinding of the reactants (the aldehyde, TosMIC, and a solid base) together in a mortar and pestle or a ball mill. researchgate.net This mechanochemical method eliminates the need for potentially hazardous solvents, reduces waste, and can lead to the formation of the desired product in a solid state, simplifying purification. researchgate.net

| Green Approach | Key Features | Potential Advantages |

| Microwave-Assisted | Rapid heating, shorter reaction times | Increased yield, reduced side reactions, energy efficiency |

| Ultrasound-Assisted | Acoustic cavitation, enhanced mass transfer | Mild conditions, improved yields, shorter reaction times |

| Mechanochemistry (Grinding) | Solvent-free conditions | Reduced waste, simplified workup, environmentally friendly |

Table 2: Green Chemistry Approaches for the Synthesis of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole

Catalytic Strategies for Oxazole Ring Formation

While the Van Leusen reaction is not strictly catalytic, other methods for oxazole synthesis employ catalysts to facilitate the ring formation. These often involve the reaction of α-diazocarbonyl compounds with nitriles or amides. researchgate.net

Copper-Catalyzed Cyclization: Copper salts, such as copper(I) iodide (CuI), can catalyze the oxidative cyclization of various substrates to form oxazoles. For instance, a one-pot synthesis of triarylated oxazoles has been achieved via a CuI-mediated reaction of benzil (B1666583) with benzylamine (B48309) derivatives in the presence of air as the oxidant. rsc.org While not directly applicable to the target molecule's primary synthesis, this highlights the potential of copper catalysis in oxazole chemistry.

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for the synthesis of heterocycles. Gold-catalyzed cycloaddition reactions of α-diazo compounds with nitriles provide an efficient route to highly substituted oxazoles.

Although these catalytic methods provide alternative routes to the oxazole core, for the specific synthesis of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole, the Van Leusen approach remains the most direct and well-established.

Exploration of Chemical Derivatization Strategies

Further functionalization of the 5-(2,6-Difluoro-4-methoxyphenyl)oxazole core can provide access to a library of related compounds for various applications.

Functionalization at the Oxazole Core

The oxazole ring possesses distinct reactive sites that can be targeted for chemical modification. The electron-rich nature of the ring makes it susceptible to electrophilic attack, while specific C-H bonds can be targeted for functionalization.

Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution reactions, such as halogenation. For example, bromination of oxazoles can be achieved using reagents like N-bromosuccinimide (NBS). The position of substitution will be directed by the electronic nature of the existing substituents.

Lithiation and Subsequent Electrophilic Quench: Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. It may be possible to deprotonate one of the oxazole ring protons using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a variety of functional groups.

Cross-Coupling Reactions: If a halogen atom is introduced onto the oxazole ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This would allow for the introduction of aryl, vinyl, or alkynyl groups at specific positions on the oxazole core. A palladium-catalyzed three-component reaction between 5-(2-chloroquinolin-3-yl)oxazoles, isocyanides, and water has been described to yield 3-(oxazol-5-yl)quinoline-2-carboxamides, showcasing the utility of functionalized oxazoles in complex molecule synthesis. frontiersin.org

| Derivatization Strategy | Reagents/Conditions | Potential Functional Groups Introduced |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromo |

| Lithiation/Electrophilic Quench | n-BuLi, then E+ (e.g., CO2, R-CHO) | Carboxy, Hydroxymethyl, etc. |

| Suzuki Coupling (from bromo-oxazole) | Arylboronic acid, Pd catalyst, base | Aryl |

Table 3: Potential Derivatization Strategies for the Oxazole Core

Modification of the 2,6-Difluoro-4-methoxyphenyl Moiety

The 2,6-difluoro-4-methoxyphenyl substituent offers several sites for chemical modification, which can be crucial for tuning the compound's properties. The fluorine atoms significantly influence the electronic nature of the aromatic ring, impacting its reactivity. researchgate.net Methodologies for the further functionalization of this moiety are critical for developing a library of analogues.

One potential avenue for modification is through electrophilic aromatic substitution. However, the two fluorine atoms are strongly deactivating, making such reactions challenging. Nevertheless, under forcing conditions, it might be possible to introduce additional substituents. A more plausible approach involves nucleophilic aromatic substitution (SNAr) of the fluorine atoms. The electron-withdrawing nature of the oxazole ring, coupled with the activating effect of the fluorine atoms themselves, could facilitate the displacement of one or both fluorine atoms by strong nucleophiles.

Another strategy involves the modification of the methoxy (B1213986) group. Demethylation to the corresponding phenol (B47542) would provide a handle for a wide range of subsequent functionalization reactions, such as etherification or esterification, allowing for the introduction of diverse chemical functionalities.

Furthermore, Suzuki-Miyaura cross-coupling reactions could be employed if the synthesis starts with a suitably functionalized difluorophenyl precursor, such as a bromo- or iodo-substituted derivative. nih.gov This would allow for the introduction of a wide variety of aryl or alkyl groups at specific positions on the phenyl ring prior to the oxazole ring formation.

A summary of potential modification strategies is presented in the table below.

| Modification Strategy | Target Site | Potential Reagents and Conditions | Expected Outcome |

| Nucleophilic Aromatic Substitution | C2 or C6 of the phenyl ring | Strong nucleophiles (e.g., alkoxides, amines) | Replacement of fluorine with the nucleophile |

| Demethylation | Methoxy group | Strong acids (e.g., HBr, BBr₃) | Formation of a phenol group |

| Etherification/Esterification | Phenolic hydroxyl (post-demethylation) | Alkyl halides, acyl chlorides | Introduction of new functional groups |

| Suzuki-Miyaura Coupling | Pre-functionalized phenyl ring (e.g., bromo derivative) | Boronic acids, Pd catalyst, base | C-C bond formation |

Stereoselective Synthesis of Analogues

The development of stereoselective methods for the synthesis of analogues of 5-(2,6-difluoro-4-methoxyphenyl)oxazole is crucial for exploring the three-dimensional chemical space and its impact on biological activity. Chiral oxazolines are well-established as important intermediates in asymmetric synthesis. capes.gov.br

One approach to introduce chirality is through the use of chiral auxiliaries. For instance, a stereoselective aldol (B89426) condensation followed by a Curtius rearrangement can lead to the formation of chiral oxazolidin-2-ones, which are versatile precursors. nih.govorgsyn.org Adapting such a strategy could allow for the enantioselective synthesis of analogues with stereocenters adjacent to the oxazole ring.

Another promising method involves the use of chiral catalysts in the cyclization step. For example, a metal-catalyzed asymmetric [3+2] cycloaddition reaction could be employed to construct the oxazole or a precursor oxazoline ring with high enantioselectivity. researchgate.net The choice of a suitable chiral ligand would be paramount in achieving high levels of stereocontrol.

The stereoselective synthesis of monoterpene-based oxadiazoles (B1248032) has been reported, showcasing the use of natural product-derived chiral pools to introduce stereocenters. nih.gov A similar strategy could be envisioned for the synthesis of chiral analogues of the target compound, starting from readily available chiral building blocks.

The table below outlines potential strategies for the stereoselective synthesis of analogues.

| Stereoselective Strategy | Methodology | Key Reagents/Components | Expected Chiral Product |

| Chiral Auxiliary | Asymmetric aldol reaction/Curtius rearrangement | Chiral N-acyloxazolidinones | Enantiomerically enriched oxazole precursor |

| Chiral Catalysis | Asymmetric [3+2] cycloaddition | Metal catalyst with chiral ligand | Enantiomerically enriched oxazoline/oxazole |

| Chiral Pool Synthesis | Utilization of natural product-derived starting materials | Chiral aldehydes or amino alcohols | Diastereomerically pure oxazole analogues |

Reaction Mechanism Elucidation for Key Synthetic Steps

A thorough understanding of the reaction mechanisms is fundamental for optimizing synthetic routes and for the rational design of new synthetic strategies. The formation of the 5-substituted oxazole ring is a key step, and its mechanism can be investigated using a combination of spectroscopic and computational techniques. A common method for the synthesis of 5-substituted oxazoles is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgnrochemistry.commdpi.com

Mechanistic Investigations using Spectroscopic Techniques

Spectroscopic methods are invaluable for the detection and characterization of transient intermediates in a reaction pathway. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For instance, ¹H and ¹³C NMR can be used to monitor the progress of the reaction of 2,6-difluoro-4-methoxybenzaldehyde with TosMIC. The appearance and disappearance of signals corresponding to the starting materials, intermediates, and the final product can provide kinetic information. biointerfaceresearch.com

Specifically, the formation of the initial oxazoline intermediate in the Van Leusen reaction could be detected by careful analysis of the NMR spectra at low temperatures to slow down the reaction rate. mdpi.com Deuterium labeling studies can also be employed to trace the path of specific atoms throughout the reaction. nsf.gov Furthermore, advanced NMR techniques such as 2D NMR (COSY, HMQC, HMBC) can help in the structural elucidation of any unexpected side products or intermediates. rsc.org

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is another powerful technique for identifying reactive intermediates. researchgate.net By coupling ESI-MS with other techniques like infrared photodissociation (IRPD) spectroscopy, it is possible to obtain structural information about transient species in the gas phase.

The following table summarizes the application of spectroscopic techniques for mechanistic elucidation.

| Spectroscopic Technique | Information Gained |

| ¹H and ¹³C NMR | Monitoring reaction progress, identification of intermediates and products. |

| Low-Temperature NMR | Trapping and characterization of transient intermediates. |

| 2D NMR (COSY, HMQC, HMBC) | Structural elucidation of complex molecules and intermediates. |

| Mass Spectrometry (ESI-MS) | Detection of reactive intermediates and determination of their mass-to-charge ratio. |

| Infrared Photodissociation (IRPD) Spectroscopy | Structural characterization of gas-phase ions of intermediates. |

Computational Studies of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. zsmu.edu.uairjweb.comnih.gov DFT calculations can be used to model the reaction pathway for the formation of 5-(2,6-difluoro-4-methoxyphenyl)oxazole via the Van Leusen reaction.

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's feasibility and selectivity.

For the Van Leusen reaction, DFT calculations can be used to investigate the initial nucleophilic attack of the deprotonated TosMIC on the 2,6-difluoro-4-methoxybenzaldehyde, the subsequent cyclization to form the oxazoline intermediate, and the final elimination of the tosyl group to yield the aromatic oxazole. researchgate.net The influence of the fluorine substituents on the stability of the transition states and intermediates can be specifically examined. mdpi.com

The table below outlines the types of information that can be obtained from computational studies.

| Computational Method | Information Gained |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, geometries of transition states and intermediates. |

| Transition State Theory | Estimation of reaction rate constants and activation energies. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and bonding interactions in transition states. |

| Solvent Modeling (e.g., PCM) | Evaluation of the effect of the solvent on the reaction mechanism. |

Advanced Spectroscopic and Crystallographic Elucidation of Structure

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Conformation

Consequently, the generation of an article with the requested scientifically accurate data tables and detailed research findings is not possible.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Theory Analysis

The electronic properties of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole are fundamental to understanding its stability, reactivity, and potential interactions with biological systems. Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating these characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A typical approach would involve optimizing the geometry of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole to find its most stable conformation (lowest energy state). Functionals such as B3LYP, combined with a basis set like 6-311+G(d,p), are commonly employed for such calculations on organic molecules, as they provide a good balance between accuracy and computational cost.

Once the geometry is optimized, various ground state properties can be calculated. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The distribution of these orbitals is also informative. For this molecule, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the oxazole (B20620) ring, while the LUMO may be distributed across the entire π-system. The strong electron-withdrawing nature of the fluorine atoms would significantly influence the energy levels of these orbitals.

Another important property derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For 5-(2,6-Difluoro-4-methoxyphenyl)oxazole, negative potential would be expected around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the methoxy (B1213986) group, indicating sites susceptible to electrophilic attack. Positive potential might be found near the hydrogen atoms.

Interactive Table 1: Hypothetical Frontier Orbital Energies for 5-(2,6-Difluoro-4-methoxyphenyl)oxazole

This table presents hypothetical data calculated using DFT at the B3LYP/6-311+G(d,p) level of theory to illustrate typical results.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Indicates electron-donating capability. |

| LUMO Energy | -1.75 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.10 | Relates to chemical reactivity and stability. |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more rigorous determination of electronic properties, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Hartree-Fock (HF) are foundational, but more advanced techniques such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory provide higher accuracy by incorporating electron correlation effects.

These high-level calculations are computationally more demanding but can provide benchmark data for bond lengths, bond angles, and electronic energies. A comparative study using different methods (e.g., HF, MP2, and various DFT functionals) can offer deeper insights into the molecule's electronic structure and validate the results obtained from less computationally intensive methods. For instance, while HF methods are known to sometimes overestimate bond lengths, they provide a valuable baseline for more sophisticated calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole is not rigid. Rotation can occur around the single bond connecting the phenyl and oxazole rings. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) and the energy barriers separating them. A potential energy surface scan, where the dihedral angle between the two rings is systematically varied and the energy is calculated at each step, would reveal the lowest energy conformer. It is expected that the planar conformation might be disfavored due to steric hindrance between the ortho-fluorine atoms and the oxazole ring, leading to a twisted ground state geometry.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape, revealing how the molecule flexes, vibrates, and rotates. This information is crucial for understanding how the molecule might adapt its shape upon interacting with other molecules, such as a protein binding pocket.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict which parts of a molecule are most likely to be involved in chemical reactions. Reactivity descriptors, often derived from DFT calculations, are used for this purpose.

Fukui functions and local softness indices are powerful tools for predicting regioselectivity. These descriptors identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For 5-(2,6-Difluoro-4-methoxyphenyl)oxazole, these calculations would likely indicate that the carbon atoms of the oxazole ring are potential sites for nucleophilic attack, while electrophilic attack might be favored at specific positions on the methoxyphenyl ring, guided by the directing effects of the methoxy and fluorine substituents.

Computational Studies on Molecular Interactions and Binding Energetics

Ligand-Protein Docking Simulations (Conceptual Framework for Biological Targets)

Given that many oxazole-containing compounds exhibit biological activity, molecular docking simulations are a valuable tool to investigate how 5-(2,6-Difluoro-4-methoxyphenyl)oxazole might interact with a specific protein target. This process involves computationally placing the molecule (the ligand) into the active site of a protein and evaluating the most likely binding poses.

The procedure begins with obtaining the 3D structures of both the ligand (optimized using methods like DFT) and the target protein (typically from a database like the Protein Data Bank). Docking algorithms then sample a large number of possible orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose.

The results of a docking simulation would reveal key intermolecular interactions, such as:

Hydrogen bonds: Potentially between the oxazole nitrogen or methoxy oxygen and amino acid residues like serine or histidine.

Hydrophobic interactions: Involving the phenyl ring and nonpolar amino acid residues.

π-π stacking: Between the aromatic rings of the ligand and residues like phenylalanine or tyrosine.

Halogen bonds: The fluorine atoms could potentially act as halogen bond donors.

These simulations provide a conceptual framework for understanding the molecule's potential biological activity and can guide the design of more potent analogues. The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the ligand's affinity for the protein.

Interactive Table 2: Hypothetical Molecular Docking Results for 5-(2,6-Difluoro-4-methoxyphenyl)oxazole with a Kinase Target

This table presents a hypothetical example of docking results to illustrate the type of data generated.

| Binding Pose | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| 1 | -8.5 | LYS76, GLU91 | Hydrogen Bond, Hydrophobic |

| 2 | -8.2 | LEU132, PHE145 | Hydrophobic, π-π Stacking |

| 3 | -7.9 | ASP144 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Model Development (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.orgignited.in The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. mdpi.com For a series of analogues based on the scaffold of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole, a QSAR model could be developed to predict their activity, guide the synthesis of more potent derivatives, and elucidate the mechanism of action at a molecular level.

The development of a robust and predictive QSAR model involves several key stages: the careful selection of a dataset of compounds, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. wikipedia.orgscribd.com

Molecular Descriptors for 5-(2,6-Difluoro-4-methoxyphenyl)oxazole Analogues

The first step in QSAR model development is to numerically represent the structural features of the molecules using molecular descriptors. For a series of compounds derived from 5-(2,6-Difluoro-4-methoxyphenyl)oxazole, a variety of descriptors would be calculated to capture the electronic, steric, hydrophobic, and topological characteristics that could influence their biological activity.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. Given the presence of electronegative fluorine atoms, oxygen and nitrogen heteroatoms in the oxazole ring, and the methoxy group, electronic effects are expected to be significant. Relevant descriptors include:

Dipole Moment (DPL)

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies

Partial atomic charges on specific atoms

Electronic Energy (EE) globalresearchonline.net

Steric Descriptors: These parameters describe the size and shape of the molecule, which are critical for its interaction with a biological target. globalresearchonline.net For analogues with different substituents, steric factors can greatly influence binding affinity. Examples include:

Molecular Weight (MW)

Molar Volume (MV)

Shape Indices (e.g., Shape Coefficient) globalresearchonline.net

Hydrophobic Descriptors: Lipophilicity is a crucial property that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (log P) is the most common descriptor for hydrophobicity.

Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe aspects like branching and connectivity. The Molecular Topological Index (MTI) is an example of such a descriptor. globalresearchonline.net

A hypothetical dataset for a QSAR study on analogues of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole is presented below. The biological activity is expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

| Compound ID | Substituent (R) | pIC50 | LogP | Dipole Moment (Debye) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 1 | -H | 6.5 | 3.2 | 2.5 | 253.2 |

| 2 | -CH3 | 6.8 | 3.6 | 2.6 | 267.2 |

| 3 | -Cl | 7.1 | 3.9 | 2.1 | 287.7 |

| 4 | -F | 7.0 | 3.3 | 2.0 | 271.2 |

| 5 | -NO2 | 6.2 | 3.1 | 4.5 | 298.2 |

| 6 | -NH2 | 6.9 | 2.8 | 3.1 | 268.2 |

| 7 | -OH | 6.7 | 3.0 | 3.0 | 269.2 |

| 8 | -CF3 | 6.4 | 4.1 | 4.2 | 321.2 |

Statistical Methods and Model Generation

Once the descriptors are calculated, a statistical method is employed to generate the QSAR equation. A common approach is Multiple Linear Regression (MLR), which creates a linear relationship between the biological activity (dependent variable) and the most relevant descriptors (independent variables). globalresearchonline.net The general form of an MLR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D represents the descriptors and c represents their regression coefficients. For instance, a hypothetical QSAR model for the analogues of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole might reveal that a combination of a hydrophobic parameter (LogP) and an electronic parameter (Dipole Moment) is predictive of the biological activity.

Model Validation

The development of a QSAR model is incomplete without rigorous validation to assess its reliability and predictive capability. scribd.com Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. wikipedia.org Key validation strategies include:

Internal Validation: This process assesses the robustness and stability of the model using the training set data. The most common method is leave-one-out cross-validation (LOO-CV). In this technique, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the set. The predictive ability of the model is then quantified by the cross-validation coefficient (q²).

External Validation: This is a more stringent test of the model's predictive power. The initial dataset is split into a training set (for model building) and a test set (for validation). The model is developed using only the training set and then used to predict the activities of the compounds in the test set, which were not used in model generation. The predictive R-squared (pred_r²) is a key metric for external validation.

A good QSAR model should have high values for the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive R-squared (pred_r²).

The statistical quality of a hypothetical QSAR model is summarized in the table below.

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Squared Correlation Coefficient) | 0.92 | Measures the goodness-of-fit of the model to the training data. |

| q² (Cross-Validated Correlation Coefficient) | 0.75 | Indicates the internal predictive ability of the model. |

| pred_r² (Predictive R-squared for External Test Set) | 0.81 | Measures the model's ability to predict the activity of new compounds. |

| F-value | 45.6 | Indicates the statistical significance of the model. |

| Standard Error of Estimate (SEE) | 0.15 | Measures the deviation of the predicted values from the experimental values. |

The theoretical development of a QSAR model for 5-(2,6-Difluoro-4-methoxyphenyl)oxazole and its derivatives would provide valuable insights into the structural requirements for biological activity, thereby guiding future drug design and optimization efforts.

Investigation of Biological Activity Mechanisms

Target Identification and Engagement Strategies (In Vitro Biochemical Assays)

No publicly available data from in vitro biochemical assays could be located to identify the molecular targets of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole.

Cellular Pathway Modulation Studies (Non-Clinical Cellular Models)

Assessment of Specific Cellular Responses

Information regarding the assessment of specific cellular responses to 5-(2,6-Difluoro-4-methoxyphenyl)oxazole in non-clinical cellular models is not available in the public scientific literature.

Analysis of Intracellular Signaling Cascades

There are no published studies analyzing the modulation of intracellular signaling cascades by 5-(2,6-Difluoro-4-methoxyphenyl)oxazole.

Enzyme Inhibition/Activation Kinetics and Mechanism

No data on the enzyme inhibition or activation kinetics and mechanism of action for 5-(2,6-Difluoro-4-methoxyphenyl)oxazole has been reported.

Molecular Mechanisms of Action: A Deeper Dive

A detailed exploration of the molecular mechanisms of action of 5-(2,6-Difluoro-4-methoxyphenyl)oxazole is not possible without foundational data from in vitro and cellular studies.

Structure Activity Relationship Sar Studies of Derivatives

Design and Synthesis of Structure-Activity Probes

The design of SAR probes for the 5-(2,6-difluoro-4-methoxyphenyl)oxazole series involves the strategic introduction of a diverse range of substituents at key positions to investigate the impact of steric, electronic, and lipophilic properties on biological activity. The synthesis of these analogs typically begins with the construction of the core oxazole (B20620) ring, which can be achieved through various established synthetic methodologies. nih.gov One common approach involves the reaction of an appropriate α-haloketone with a primary amide. For the synthesis of the parent scaffold, this could involve the condensation of 2-bromo-1-(2,6-difluoro-4-methoxyphenyl)ethan-1-one with formamide (B127407) or a related precursor.

Subsequent modifications can be introduced to the oxazole core or the phenyl ring. For instance, variations at the 2- and 4-positions of the oxazole ring can be accomplished by using different starting materials in the initial cyclization step. Modifications to the difluoromethoxyphenyl moiety often require the synthesis of substituted benzene (B151609) rings prior to their coupling to the oxazole core. The incorporation of fluorine-containing groups, such as the difluoromethoxy group, is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, including metabolic stability and membrane permeability. nih.govmdpi.com

Systematic Variation of the Oxazole Core

The oxazole ring itself is a key structural motif found in numerous bioactive natural products and synthetic compounds. nih.gov Its heteroatoms can participate in hydrogen bonding and other non-covalent interactions with biological targets. Systematic variation of the oxazole core in the 5-(2,6-difluoro-4-methoxyphenyl)oxazole series is crucial for understanding its role in target binding.

Substituents at the 2- and 4-positions of the oxazole ring are synthetically accessible for modification. For example, introducing small alkyl groups, halogens, or cyano groups at these positions can probe the steric and electronic requirements of the binding pocket. The replacement of the oxazole ring with other five-membered heterocycles, such as thiazole (B1198619) or isoxazole, can also provide valuable insights into the importance of the specific heteroatom arrangement of the oxazole for biological activity.

Table 1: Hypothetical SAR Data for Variations of the Oxazole Core

| Compound ID | R1 (Position 2) | R2 (Position 4) | Relative Activity |

| 1 | H | H | 1.0 |

| 2 | CH₃ | H | 1.5 |

| 3 | Cl | H | 0.8 |

| 4 | H | CH₃ | 1.2 |

| 5 | H | CN | 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Systematic Variation of the Difluoromethoxyphenyl Moiety

Systematic variations of this moiety include:

Modification of the Methoxy (B1213986) Group: Replacement of the methoxy group with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) can probe the size of the binding pocket in this region. Conversion to a hydroxyl group would introduce a hydrogen bond donor.

Positional Isomers of the Methoxy Group: Moving the methoxy group to the meta position would alter the electronic distribution and hydrogen bonding capabilities.

Replacement of the Methoxy Group: Substitution with other functional groups such as halogens, cyano, or small alkyl groups can significantly alter the electronic nature and lipophilicity of the phenyl ring.

Variation of the Fluorine Substitution Pattern: The number and position of the fluorine atoms can be varied to fine-tune the electronic properties and metabolic stability of the phenyl ring. For instance, removing one or both fluorine atoms or moving them to other positions would provide insight into their role in activity.

Table 2: Hypothetical SAR Data for Variations of the Difluoromethoxyphenyl Moiety

| Compound ID | Substitution Pattern | Relative Activity |

| 1 | 2,6-difluoro-4-methoxy | 1.0 |

| 6 | 2,6-difluoro-4-ethoxy | 1.3 |

| 7 | 2,6-difluoro-4-hydroxy | 0.7 |

| 8 | 4-methoxy | 0.4 |

| 9 | 2-fluoro-4-methoxy | 0.6 |

| 10 | 3,4-dimethoxy | 0.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Elucidation of Key Pharmacophoric Features

Based on systematic SAR studies, a pharmacophore model for the 5-(2,6-difluoro-4-methoxyphenyl)oxazole series can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this class of compounds, the key pharmacophoric features are likely to include:

Aromatic/Hydrophobic Region: The substituted phenyl ring likely occupies a hydrophobic pocket in the target protein.

Hydrogen Bond Acceptors: The oxygen and nitrogen atoms of the oxazole ring, as well as the oxygen of the methoxy group, can act as hydrogen bond acceptors.

Defined Spatial Arrangement: The ortho-difluoro substitution pattern likely enforces a specific dihedral angle between the phenyl and oxazole rings, which is crucial for fitting into the binding site.

The elucidation of these features is critical for designing new analogs with improved potency and selectivity.

Development of Predictive SAR Models (In Silico and In Vitro)

To further accelerate the drug discovery process, predictive SAR models can be developed using both computational (in silico) and experimental (in vitro) approaches.

In Silico Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built by correlating the physicochemical properties of the synthesized analogs with their biological activities. These models can then be used to predict the activity of virtual compounds before their synthesis, thus prioritizing the most promising candidates. Molecular docking studies can also be employed to visualize the binding mode of the compounds within the active site of a target protein, providing a structural basis for the observed SAR. nih.gov

In Vitro Assays: High-throughput screening (HTS) of a compound library against a specific biological target can rapidly generate a large amount of SAR data. These assays, which can measure parameters like enzyme inhibition or receptor binding, are essential for validating the predictions from in silico models and for providing the empirical data needed to build them.

The iterative cycle of design, synthesis, in vitro testing, and in silico modeling is a powerful strategy for optimizing the pharmacological profile of the 5-(2,6-difluoro-4-methoxyphenyl)oxazole scaffold and for identifying lead compounds with therapeutic potential.

Advanced Applications and Future Research Directions

Exploration as a Chemical Probe for Biological Systems

The structural features of 5-(2,6-difluoro-4-methoxyphenyl)oxazole make it an intriguing candidate for development as a chemical probe to investigate biological systems. Oxazole (B20620) derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.gov These activities stem from the ability of the oxazole scaffold to interact with various biological targets through diverse non-covalent interactions. nih.gov

The difluoro-4-methoxyphenyl substituent is of particular interest. The fluorine atoms can enhance metabolic stability and binding affinity to target proteins, while the methoxy (B1213986) group can be a key interaction point. rsc.org For instance, a related compound, 5-(4'-methoxyphenyl)oxazole, has been isolated from a fungal culture and was found to inhibit the growth and hatching of the nematode Caenorhabditis elegans. nih.gov Interestingly, a study of nineteen derivatives of this compound revealed that the entire structure was essential for its biological activity, as the derivatives showed no effect. nih.gov This suggests a high degree of specificity that is desirable in a chemical probe. The introduction of the two fluorine atoms in 5-(2,6-difluoro-4-methoxyphenyl)oxazole could further modulate this specificity and potency.

Integration into Advanced Materials Science (e.g., Organic Electronics, Sensors)

For example, derivatives of thiazolo[5,4-d]thiazole, another heterocyclic system, exhibit tunable fluorescence in the solid state, with emission colors spanning the visible spectrum depending on their crystal packing. nih.govrsc.org This correlation between molecular structure, solid-state packing, and photophysical properties is a key area of research in materials science. Similarly, phenothiazine (B1677639) derivatives have been studied for their photophysical properties in the crystalline state, demonstrating their potential for optoelectronic applications. researchgate.net

The unique electronic nature of the 2,6-difluoro-4-methoxyphenyl group in 5-(2,6-difluoro-4-methoxyphenyl)oxazole could lead to interesting solid-state properties. The electron-withdrawing nature of the fluorine atoms combined with the electron-donating methoxy group could result in a molecule with a significant dipole moment, which can influence crystal packing and, consequently, its photophysical characteristics. Future research should focus on the synthesis of high-purity crystalline samples of this compound and the characterization of its absorption, emission, and fluorescence quantum yield. The potential for this compound to be used as a dopant in organic light-emitting diodes (OLEDs) or as a fluorescent sensor for specific analytes could be a fruitful area of investigation.

Potential as a Building Block in Complex Chemical Synthesis

The oxazole ring itself can undergo various chemical transformations, allowing for further functionalization. For instance, the C2 and C5 positions of the oxazole ring can be selectively functionalized through direct C-H activation and arylation reactions. beilstein-journals.org This allows for the attachment of additional chemical moieties, expanding the structural diversity of molecules that can be synthesized from this starting material.

The difluorinated methoxyphenyl group also offers handles for further synthetic transformations. The methoxy group can potentially be cleaved to a phenol (B47542), which can then be used in a variety of coupling reactions. The fluorine atoms, while generally stable, can under certain conditions influence the reactivity of the aromatic ring. Therefore, 5-(2,6-difluoro-4-methoxyphenyl)oxazole can be envisioned as a versatile scaffold for the synthesis of new classes of compounds with potential applications in medicinal chemistry and materials science.

Development of Novel Methodologies for Oxazole Synthesis and Functionalization

The synthesis of substituted oxazoles is an active area of research in organic chemistry, with numerous methods being developed to improve efficiency, selectivity, and substrate scope. nih.gov The synthesis of 5-(2,6-difluoro-4-methoxyphenyl)oxazole itself would likely rely on established methods such as the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC). nih.gov

However, the field is continuously evolving, with a focus on developing more sustainable and atom-economical synthetic routes. Recent advances include transition-metal-catalyzed direct C-H functionalization of oxazoles. mdpi.com These methods avoid the need for pre-functionalized starting materials and allow for the direct introduction of various substituents onto the oxazole ring. For example, palladium-catalyzed C4-olefination of oxazoles via C-H bond activation has been reported. acs.org

Future research in this area could focus on developing novel catalytic systems for the synthesis and functionalization of 5-(2,6-difluoro-4-methoxyphenyl)oxazole and related compounds. This could include the use of more earth-abundant and less toxic metal catalysts, as well as the development of enantioselective methods for the synthesis of chiral oxazole derivatives. Furthermore, the development of one-pot and cascade reactions that allow for the rapid assembly of complex oxazole-containing molecules from simple starting materials is a key goal in modern organic synthesis. rsc.org

Unexplored Biological Targets and Pathways for Future Investigation

The broad spectrum of biological activities reported for oxazole derivatives suggests that there are numerous unexplored biological targets and pathways that could be modulated by compounds such as 5-(2,6-difluoro-4-methoxyphenyl)oxazole. nih.govresearchgate.net The inclusion of fluorine atoms in heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance their biological activity, metabolic stability, and bioavailability. rsc.orgnih.govrsc.org

Q & A

What are the common synthetic routes for preparing 5-(2,6-Difluoro-4-methoxyphenyl)oxazole, and how do reaction conditions influence yield?

Basic:

The compound is typically synthesized via van Leusen’s oxazole synthesis , which involves the reaction of aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux with potassium carbonate as a base . For example, 5-substituted oxazoles are formed by heating the aldehyde and TosMIC at 70°C for 3 hours, followed by extraction and purification. Key variables affecting yield include stoichiometric ratios, solvent choice (methanol/water mixtures are common), and reaction time.

Advanced:

Optimizing substituent compatibility is critical. The presence of electron-withdrawing groups (e.g., fluorine) on the phenyl ring may slow nucleophilic attack during cyclization. A recent study demonstrated that microwave-assisted synthesis reduces reaction time (from hours to minutes) and improves yields for sterically hindered substrates . Researchers should also consider protecting groups for the methoxy substituent to prevent demethylation under harsh conditions.

How can researchers characterize the structural and electronic properties of this compound?

Basic:

Standard techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity.

- Mass spectrometry (ESI or EI-MS) for molecular weight validation.

- X-ray crystallography to resolve crystal packing and halogen-bonding interactions, though few oxazole-halogen complexes are documented in the Cambridge Structural Database .

Advanced:

For electronic properties, molecular electrostatic potential (MEP) calculations can map electron-rich regions (e.g., oxazole nitrogen) to predict halogen-bonding behavior with perfluorinated iodobenzenes . Additionally, time-resolved fluorescence spectroscopy may elucidate excited-state dynamics, which are relevant for photophysical applications.

What contradictions exist in reported data on halogen bonding involving oxazole derivatives?

Advanced:

While halogen bonding (e.g., Br/I⋯N interactions) is well-documented in oxazole systems, only four examples in the Cambridge Structural Database feature bromo-/iodoperfluorobenzenes bound to oxazole nitrogen . Contradictions arise in bond strength predictions: computational models suggest strong interactions, but experimental crystallographic data show variability due to competing π-π stacking or solvent effects. Researchers must validate theoretical predictions with crystallographic studies under controlled conditions.

How does the fluorine substitution pattern influence biological activity?

Basic:

Fluorine atoms enhance metabolic stability and bioavailability. The 2,6-difluoro-4-methoxy motif may mimic natural substrates in enzyme-binding pockets. Preliminary assays should focus on in vitro cytotoxicity (e.g., MTT assays) and kinase inhibition (e.g., ATP-binding site competition).

Advanced:

The ortho-fluorine groups induce conformational rigidity, altering binding kinetics. A 2024 study on fluorinated oxazoles reported that 2,6-difluoro substitution increases selectivity for tyrosine kinases by 30% compared to non-fluorinated analogs . Pair this with molecular docking (AutoDock Vina) to map interactions with target proteins, using crystallographic data from homologous systems.

What methodologies are recommended for analyzing thermal stability and decomposition pathways?

Advanced:

Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions. For example, oxazoles with electron-deficient aryl groups exhibit higher thermal stability (decomposition >250°C) due to reduced ring strain . Couple this with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products.

How can researchers address solubility challenges in biological assays?

Basic:

Empirical solubility testing in DMSO/PBS mixtures is standard. For low solubility (<1 mg/mL), consider nanoparticle formulation (e.g., PEGylation) or prodrug strategies (e.g., esterification of the methoxy group).

Advanced:

Co-crystallization with cyclodextrins or ionic liquid solvents (e.g., choline-based) can enhance aqueous solubility without altering bioactivity . Computational tools like COSMO-RS predict solvent compatibility based on the compound’s charge distribution.

What are key structural analogs for comparative studies?

What computational methods are effective for predicting binding affinities?

Advanced:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets .

- Machine Learning Models : Train on datasets like ChEMBL to predict Ki values for kinase inhibition .

How should researchers handle discrepancies in reported spectroscopic data?

Basic:

Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap. For ¹⁹F NMR, reference internal standards (e.g., CFCl₃) to confirm chemical shifts.

Advanced:

Use dynamic NMR (DNMR) to study fluxional behavior caused by fluorine’s electronegativity, which may lead to unexpected splitting patterns .

What safety protocols are critical for handling fluorinated oxazoles?

Basic:

- Use fume hoods and nitrile gloves to prevent dermal exposure.

- Avoid aqueous workup without neutralization, as some fluorinated intermediates release HF under acidic conditions.

Advanced:

Monitor for bioaccumulation risks using LC-MS/MS in waste streams. Fluorinated aromatics are persistent environmental pollutants; consult EPA guidelines for disposal .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。